molecular formula C18H14BrNO2 B2375371 3-Acetyl-6-brom-1-methyl-4-phenylchinolin-2-on CAS No. 202827-63-2

3-Acetyl-6-brom-1-methyl-4-phenylchinolin-2-on

Katalognummer: B2375371
CAS-Nummer: 202827-63-2
Molekulargewicht: 356.219
InChI-Schlüssel: MJOZLNURIZCXJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Acetyl-6-bromo-1-methyl-4-phenylquinolin-2-one is a chemical compound belonging to the quinoline family. It is characterized by its yellow crystalline powder form and is utilized in various fields such as medical research, environmental research, and industrial research.

Wissenschaftliche Forschungsanwendungen

3-Acetyl-6-bromo-1-methyl-4-phenylquinolin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-6-bromo-1-methyl-4-phenylquinolin-2-one typically involves multi-step organic reactions. One common method includes the bromination of 1-methyl-4-phenylquinolin-2-one followed by acetylation. The reaction conditions often require the use of bromine and acetic anhydride in the presence of a catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Acetyl-6-bromo-1-methyl-4-phenylquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of quinolinone derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Vergleich Mit ähnlichen Verbindungen

    Quinoline: A parent compound with a similar structure but lacking the acetyl, bromo, and phenyl groups.

    6-Bromoquinoline: Similar structure but without the acetyl and phenyl groups.

    4-Phenylquinoline: Lacks the acetyl and bromo groups.

Uniqueness: 3-Acetyl-6-bromo-1-methyl-4-phenylquinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

3-Acetyl-6-bromo-1-methyl-4-phenylquinolin-2-one is a quinoline derivative that has garnered attention for its diverse biological activities. This compound is characterized by a unique substitution pattern that enhances its pharmacological properties, making it a subject of investigation in various fields, including medicinal chemistry and pharmacology.

The biological activity of 3-Acetyl-6-bromo-1-methyl-4-phenylquinolin-2-one can be attributed to its ability to interact with specific biological targets. Quinoline derivatives are known to act as selective glycine site antagonists, influencing neurotransmission and potentially providing therapeutic benefits in conditions such as stroke, Parkinson's disease, and Alzheimer's disease.

Target Pathways

The compound has been shown to affect several biochemical pathways:

  • Inflammation : Modulating inflammatory responses.
  • Cell Proliferation : Influencing cell cycle regulation.
  • Neurotransmission : Interfering with glutamatergic signaling pathways, particularly through NMDA receptors .

Pharmacological Properties

Research indicates that 3-Acetyl-6-bromo-1-methyl-4-phenylquinolin-2-one exhibits a range of pharmacological activities, including:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Antitumor Activity : Demonstrated potential in inhibiting cancer cell proliferation.
  • Antimalarial Effects : Exhibited efficacy in malaria models.

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy :
    • A study assessed the antimicrobial properties of various quinoline derivatives, including 3-Acetyl-6-bromo-1-methyl-4-phenylquinolin-2-one. Results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential :
    • In vitro studies demonstrated that the compound inhibited the proliferation of cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutic agents. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects :
    • Research involving neurodegenerative models showed that this compound could protect neuronal cells from excitotoxicity mediated by glutamate, suggesting a protective role against neurodegeneration .

Pharmacokinetics

The pharmacokinetic profile of 3-Acetyl-6-bromo-1-methyl-4-phenylquinolin-2-one suggests good bioavailability due to its molecular weight (342.19 g/mol) and predicted pKa (9.29). These properties facilitate its absorption and distribution within biological systems.

Comparative Analysis

To contextualize the biological activity of 3-Acetyl-6-bromo-1-methyl-4-phenylquinolin-2-one, a comparison with similar compounds is useful:

Compound NameAntimicrobialAntitumorNeuroprotective
3-Acetyl-6-bromo-1-methyl-4-phenylquinolin-2-oneYesYesYes
6-BromoquinolineModerateNoNo
4-MethylquinolineLowYesModerate

Eigenschaften

IUPAC Name

3-acetyl-6-bromo-1-methyl-4-phenylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO2/c1-11(21)16-17(12-6-4-3-5-7-12)14-10-13(19)8-9-15(14)20(2)18(16)22/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOZLNURIZCXJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=C(C=CC(=C2)Br)N(C1=O)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.